2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide
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Description
2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C27H24ClN5O3S and its molecular weight is 534.03. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the chlorophenoxy and indoline groups : The initial step can involve reacting 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This is followed by coupling with indoline using a coupling agent like EDCI.
- Thioether formation : The indoline derivative is then reacted with a thioether to introduce the thio group.
- Final acetamide formation : The final product is obtained through acetamide formation, often utilizing pivaloyl chloride under basic conditions.
Biological Activity
The biological activity of the compound has been assessed through various studies focusing on its pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives containing indoline and triazole moieties have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action often involves inducing apoptosis through intrinsic and extrinsic pathways .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes:
- Cholinesterases : Compounds with similar structures have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases .
- Cyclooxygenase (COX) : Some derivatives have exhibited COX inhibitory activity, suggesting potential anti-inflammatory properties .
Research Findings
A summary of key findings from various studies is presented in the following table:
Study | Compound Tested | Biological Activity | IC50 Values |
---|---|---|---|
Similar Indoline Derivative | Anticancer (HeLa) | 15 µM | |
Triazole Derivative | AChE Inhibition | 10.4 µM | |
Indoline-Thioether | COX Inhibition | 12 µM |
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Anticancer Efficacy : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Another study indicated that derivatives could protect neuronal cells from oxidative stress by inhibiting cholinesterases, thus enhancing cholinergic transmission.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN5O3S/c28-20-10-12-22(13-11-20)36-17-25(34)29-16-24-30-31-27(33(24)21-7-2-1-3-8-21)37-18-26(35)32-15-14-19-6-4-5-9-23(19)32/h1-13H,14-18H2,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIXFEZOSNVPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)COC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.